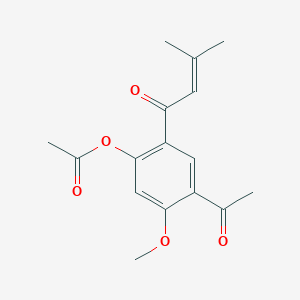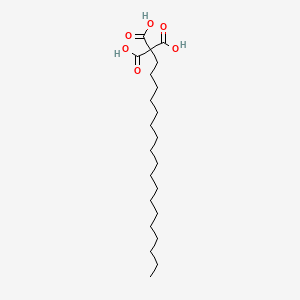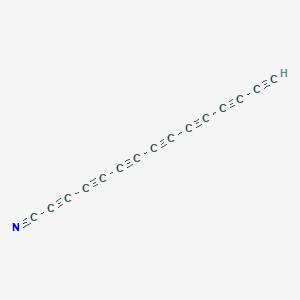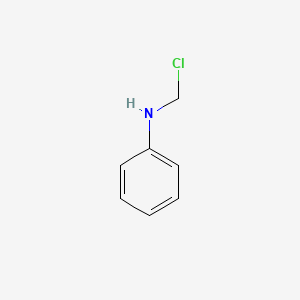
4-Acetyl-5-methoxy-2-(3-methylbut-2-enoyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-5-methoxy-2-(3-methylbut-2-enoyl)phenyl acetate is an organic compound with a complex structure that includes acetyl, methoxy, and enoyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-methoxy-2-(3-methylbut-2-enoyl)phenyl acetate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Acetylation: Introduction of the acetyl group using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Methoxylation: Introduction of the methoxy group using methanol and a strong acid like sulfuric acid.
Enoylation: Introduction of the enoyl group through a reaction with an enoyl chloride or enoyl anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Acetyl-5-methoxy-2-(3-methylbut-2-enoyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl acetates.
科学的研究の応用
4-Acetyl-5-methoxy-2-(3-methylbut-2-enoyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-Acetyl-5-methoxy-2-(3-methylbut-2-enoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or apoptosis.
類似化合物との比較
Similar Compounds
- Methyl 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-4-methoxy-5-oxofuran-2-carboxylate .
- 3,4,5-trihydroxy-6-{[(2E)-2-methylbut-2-enoyl]oxy}oxane-2-carboxylic acid .
4-Acetyl-5-methoxy-2-(3-methylbut-2-enoyl)phenyl acetate: shares structural similarities with other phenyl acetates and enoyl-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
88153-41-7 |
|---|---|
分子式 |
C16H18O5 |
分子量 |
290.31 g/mol |
IUPAC名 |
[4-acetyl-5-methoxy-2-(3-methylbut-2-enoyl)phenyl] acetate |
InChI |
InChI=1S/C16H18O5/c1-9(2)6-14(19)13-7-12(10(3)17)15(20-5)8-16(13)21-11(4)18/h6-8H,1-5H3 |
InChIキー |
AXUMGWRVABBBKY-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C1=C(C=C(C(=C1)C(=O)C)OC)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)

![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)

![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)





![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)


